molecular formula C11H7BrN2 B3106683 1-Bromo-9H-pyrido[3,4-b]indole CAS No. 159898-15-4

1-Bromo-9H-pyrido[3,4-b]indole

Cat. No.: B3106683
CAS No.: 159898-15-4
M. Wt: 247.09 g/mol
InChI Key: BFBBBZFKYUWJSV-UHFFFAOYSA-N
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Description

1-Bromo-9H-pyrido[3,4-b]indole (CAS Number: 159898-15-4) is a brominated derivative of the 9H-pyrido[3,4-b]indole scaffold, a structure more commonly known as β-carboline . This core scaffold is a privileged structure in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds exhibiting a broad spectrum of potent biological activities . The introduction of a bromine atom at the C1 position provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, making this compound an invaluable building block for the construction of more complex molecules for drug discovery and chemical biology . The primary research value of this compound lies in its application as a key intermediate in the synthesis of novel compounds targeting difficult-to-treat diseases. Specifically, derivatives of the pyrido[3,4-b]indole class have been designed and synthesized as potent, broad-spectrum anticancer agents . These compounds have demonstrated significant in vitro antiproliferative activity at nanomolar concentrations against a wide range of aggressive human cancer cell lines, including pancreatic, triple-negative breast, colon, lung, metastatic prostate cancers, and melanoma . The mechanism of action for this class of compounds is associated with the inhibition of the MDM2-p53 protein-protein interaction, a validated target for cancer therapy . By disrupting this interaction, such compounds can reactivate the p53 tumor suppressor pathway in cancer cells, leading to cell cycle arrest (specifically at the G2/M phase) and apoptosis . Furthermore, the pyrido[3,4-b]indole scaffold is also being explored for the treatment of other conditions, such as cartilage disorders like osteoarthritis . Researchers will find this high-quality reagent essential for expanding structure-activity relationship (SAR) studies, particularly for introducing diverse aryl, heteroaryl, and other functional groups at the C1 position to optimize potency, selectivity, and drug-like properties . The compound should be stored under an inert atmosphere at 2-8°C to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-9H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBBBZFKYUWJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474160
Record name 9H-Pyrido[3,4-b]indole, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159898-15-4
Record name 9H-Pyrido[3,4-b]indole, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 1 Bromo 9h Pyrido 3,4 B Indole and Its Analogues

General Approaches for Pyrido[3,4-b]indole Core Construction

The construction of the tricyclic pyrido[3,4-b]indole ring system can be achieved through a variety of synthetic strategies, ranging from classical cyclization reactions to modern metal-catalyzed methods. psu.edu

Classical Cyclization Reactions (e.g., Pictet-Spengler, Bischler-Napieralski)

Classical reactions such as the Pictet-Spengler and Bischler-Napieralski reactions remain fundamental and widely used methods for the synthesis of the pyrido[3,4-b]indole skeleton. utm.myresearchgate.netznaturforsch.comgrafiati.com

The Pictet-Spengler reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline. utm.myresearchgate.netsamipubco.com This method is highly versatile and allows for the introduction of substituents at the 1-position of the β-carboline ring by varying the carbonyl component. scientific.nettandfonline.comcdnsciencepub.com For instance, the reaction of tryptamine with various substituted benzaldehydes in the presence of an acid catalyst yields 1-aryl substituted tetrahydro-β-carbolines. cdnsciencepub.com Subsequent aromatization can then lead to the fully aromatic β-carboline system. A facile synthesis of 1-substituted β-carboline derivatives has been described using the Pictet-Spengler condensation of 5-hydroxy-L-tryptophan with different substituted phenylglyoxals. utm.my

The Bischler-Napieralski reaction provides another classical route to the β-carboline core. This reaction typically involves the cyclization of an N-acyltryptamine derivative using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydro-β-carboline. znaturforsch.comrsc.org This intermediate can then be dehydrogenated to the corresponding aromatic β-carboline. For example, tryptamine can be reacted with various acid anhydrides to produce N-acyltryptamines, which upon Bischler-Napieralski cyclization and subsequent asymmetric transfer hydrogenation, yield chiral 1-alkyl-tetrahydro-β-carbolines. rsc.org This method has also been employed in the synthesis of pyrazole-fused β-carbolines. znaturforsch.comgrafiati.comresearchgate.net

Table 1: Comparison of Classical Cyclization Reactions for Pyrido[3,4-b]indole Synthesis
ReactionStarting MaterialsKey Reagents/ConditionsInitial ProductRef.
Pictet-SpenglerTryptamine derivative, Aldehyde/KetoneAcid catalyst (e.g., HCl, citric acid)Tetrahydro-β-carboline utm.myresearchgate.netsamipubco.com
Bischler-NapieralskiN-Acyltryptamine derivativeDehydrating agent (e.g., POCl₃, P₂O₅)3,4-Dihydro-β-carboline znaturforsch.comrsc.orgresearchgate.net

Modern Catalytic Methods

In recent years, modern catalytic methods have emerged as powerful tools for the synthesis of pyrido[3,4-b]indoles, offering advantages in terms of efficiency, regioselectivity, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions have been extensively developed for the construction of the β-carboline ring system. psu.edu A general approach involves a two-step sequence of a Sonogashira coupling followed by a Larock indole (B1671886) annulation. acs.org This strategy has been successfully applied to the synthesis of various biologically active β-carboline-containing alkaloids. acs.org For example, the Sonogashira coupling of substituted pyridine (B92270) halides with terminal alkynes, followed by a palladium-catalyzed Larock indolization with a bromoaniline, provides a versatile route to the β-carboline core. acs.org

Palladium catalysis is also instrumental in reactions involving C-H and N-H bond activation. organic-chemistry.orgacs.org A notable method involves the palladium-catalyzed intramolecular arylation of ortho-bromo-substituted anilinopyridines, which are themselves prepared via a palladium-catalyzed amination of iodobenzenes with aminopyridines. psu.edu This approach allows for the synthesis of all four parent carboline isomers. psu.edu

Gold catalysts, particularly gold(III) species, have proven effective in promoting the cycloisomerization of alkyne-tethered indoles to form the pyrido[3,4-b]indole ring system. acs.orgunimi.itnih.gov For instance, gold(III) chloride can catalyze the intramolecular hydroarylation of alkyne-tethered indoles, leading to the formation of tetracyclic β-carboline derivatives. unimi.it Gold-catalyzed cycloisomerization of N-1,3-disubstituted allenyl indoles also provides a route to pyrido[1,2-a]-1H-indoles. rsc.orgrsc.org Furthermore, a gold-catalyzed domino cycloisomerization/Pictet-Spengler reaction of 2-(4-aminobut-1-yn-1-yl)anilines with aldehydes has been developed for the synthesis of tetrahydropyrido[4,3-b]indole scaffolds. nih.gov

Rhodium-catalyzed [2+2+2] cyclotrimerization reactions offer a powerful and atom-economical method for the construction of the pyridine ring of the β-carboline system. researchgate.netnsf.govnih.gov This reaction involves the cycloaddition of two alkyne molecules with a nitrile to form a pyridine ring. When an indole-containing diyne is used, this method can lead to the formation of annulated pyrido[3,4-b]indoles in a single step. researchgate.net Rhodium catalysts are also effective in the [2+2+2] cycloaddition of alkynyl-ynamides with carbon disulfide to produce indolo-annulated thiopyranethiones. scirp.orgscirp.org

Table 2: Overview of Modern Catalytic Methods for Pyrido[3,4-b]indole Synthesis
Catalytic MethodCatalyst SystemKey TransformationExample ApplicationRef.
Palladium-Catalyzed Cross-CouplingPd catalysts (e.g., Pd(OAc)₂, Pd/BINAP)Sonogashira coupling, Larock annulation, C-H/N-H activationSynthesis of β-carboline alkaloids psu.eduacs.orgrsc.org
Gold(III)-Catalyzed CycloisomerizationAu(III) salts (e.g., AuCl₃)Intramolecular hydroarylation of alkynes/allenesSynthesis of tetracyclic β-carbolines and pyrido[1,2-a]-1H-indoles acs.orgunimi.itrsc.org
Rhodium-Catalyzed [2+2+2] CyclotrimerizationRh(I) complexes (e.g., Wilkinson's catalyst)Cycloaddition of diynes and nitrilesSynthesis of annulated pyrido[3,4-b]indoles researchgate.netnsf.govnih.gov
Gold(III)-Catalyzed Cycloisomerizations

Electrochemical Synthesis in Deep Eutectic Solvents

A novel and environmentally friendly approach for the synthesis of tetrahydro-β-carboline derivatives utilizes electrochemistry in deep eutectic solvents (DESs). nih.govacs.org This method offers several advantages, including reduced reaction times, elimination of hazardous catalysts, and lower energy consumption. nih.gov The electrochemical cyclization of Schiff bases, formed from the condensation of tryptamine and various aldehydes, can be performed in a two-step, one-pot reaction in a choline (B1196258) chloride:ethylene glycol-based DES. nih.govresearchgate.net The reaction proceeds efficiently at room temperature with graphite (B72142) electrodes, yielding the desired tetrahydro-β-carboline products in good yields. nih.govacs.orgresearchgate.net

Electrocyclic Cyclization of 3-Nitrovinylindoles

A modern and effective approach for the construction of the β-carboline (9H-pyrido[3,4-b]indole) framework is through the electrocyclic cyclization of 3-nitrovinylindoles. This methodology represents a novel transformation where 3-nitrovinylindoles act as heterotrienes, undergoing cyclization to form the pyridine ring fused to the indole core. nsf.gov The reaction can be initiated directly from pre-formed 3-nitrovinylindoles or from intermediates generated in situ. This strategy has been successfully applied to the total synthesis of several natural product alkaloids, including norharmane and harmane, demonstrating its utility and robustness.

The process is believed to proceed through a nitronate intermediate which then undergoes a 6π-electrocyclization, followed by elimination to yield the aromatic β-carboline ring system. This method is advantageous as it allows for the one-step synthesis of the β-carboline scaffold from various starting materials, including indoles and β-nitrostyrenes.

Strategies for Bromine Introduction at the 1-Position

Introducing a bromine atom specifically at the C-1 position of the 9H-pyrido[3,4-b]indole scaffold is a key step for creating versatile intermediates for further diversification, such as through cross-coupling reactions. thieme-connect.com This can be achieved through direct bromination of the pre-formed carboline ring or by constructing the ring from a precursor already containing the bromine atom.

Regioselective Bromination Techniques

Direct regioselective bromination of the 9H-pyrido[3,4-b]indole ring system presents a significant challenge. The inherent electronic properties of the β-carboline scaffold favor electrophilic substitution on the electron-rich indole nucleus, specifically at positions C-6 and C-8, rather than on the pyridine ring. For instance, attempts to brominate certain 1-oxo-β-carboline precursors at the C-1 position have been unsuccessful, with bromination occurring on the indole C-ring instead. This reactivity pattern makes direct and selective introduction of bromine at C-1 a non-trivial synthetic problem. While various reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) are known for mild and regioselective bromination of aromatic compounds, their specific application for C-1 bromination of β-carbolines is not widely documented. organic-chemistry.org

Precursor-Based Bromine Incorporation

A more effective and widely employed strategy for synthesizing 1-bromo-9H-pyrido[3,4-b]indole is to utilize a precursor that already contains the bromine atom. This approach leverages classic indole alkaloid syntheses, such as the Pictet-Spengler and Bischler-Napieralski reactions, as well as modern palladium-catalyzed cyclizations.

The Bischler-Napieralski reaction , which involves the cyclization of N-acyltryptamine derivatives using a dehydrating agent like phosphorus oxychloride (POCl₃), can be adapted for this purpose. organic-chemistry.orgijpar.com By starting with a tryptamine acylated with a bromo-substituted acyl group, the bromine can be incorporated at the C-1 position during the ring-forming step.

The Pictet-Spengler reaction offers another powerful route. This reaction condenses a tryptamine derivative with an aldehyde or ketone. nsf.govijpar.comsciforum.net To introduce a bromine at C-1, a bromo-substituted carbonyl compound would be required, although this is less common for direct C-1 halogenation.

More contemporary methods involve palladium-catalyzed intramolecular cyclizations . For example, a synthetic route can be designed starting from a 2-bromoindole derivative, which is first functionalized at the 3-position and then cyclized via an intramolecular Heck reaction to form the β-carboline ring, with the bromine from the initial precursor ending up at a different position. acs.org A more direct approach would involve building the pyridine ring onto a pre-brominated indole. A notable example is the synthesis of 1-bromo-β-carboline which can then be used in subsequent reactions like Suzuki cross-couplings. thieme-connect.com

A radical-initiated approach has also been developed for the synthesis of C-1 substituted β-carbolines. While not a direct bromination, it highlights a precursor-based strategy. For instance, the synthesis of 6-Bromo-1-(trifluoromethyl)-9H-pyrido[3,4-b]indole was achieved from a tryptamine-derived isocyanide, demonstrating that substituents can be installed at C-1 and C-6 in a controlled manner based on the choice of starting materials. acs.org

Functionalization and Diversification of the this compound Scaffold

The this compound core is a valuable platform for generating diverse molecular libraries. The bromine atom at C-1 serves as a versatile handle for cross-coupling reactions, while the nitrogen atoms and other carbon positions on the ring can be selectively functionalized.

Substitution at Nitrogen Atoms (N-9)

The indole nitrogen (N-9) of the β-carboline scaffold is readily functionalized. Alkylation at this position can be achieved by first deprotonating the N-H with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide. analis.com.myresearchgate.net This method has been used to introduce a variety of substituents, including linking the β-carboline to other molecules. For example, 1,4-dibromobutane (B41627) has been used as a linker to synthesize bivalent β-carboline compounds. analis.com.my

Starting MaterialReagent 1Reagent 2ProductYieldRef
β-carbolineNaH1,4-dibromobutane9-(4-bromobutyl)-9H-pyrido[3,4-b]indole98% analis.com.my
Methyl 1-methyl-β-carboline-3-carboxylateNaH1-bromo-3-phenylpropaneMethyl 9-(3-phenylpropyl)-1-methyl-β-carboline-3-carboxylate75% researchgate.net
Methyl 1-methyl-β-carboline-3-carboxylateNaHα-bromo-2,3,4,5,6-pentafluorotolueneMethyl 9-((perfluorophenyl)methyl)-1-methyl-β-carboline-3-carboxylate68% researchgate.net

Substitution at Carbon Positions (C-3, C-6, C-7)

Further diversification can be achieved by introducing substituents at various carbon positions of the 1-bromo-β-carboline scaffold.

Substitution at C-3: The C-3 position is amenable to functionalization, particularly through reactions involving a C-3 formyl precursor. The Morita–Baylis–Hillman (MBH) reaction of 3-formyl-9H-pyrido[3,4-b]indoles with activated alkenes like acrylonitrile (B1666552) provides a direct method for C-C bond formation at the C-3 position. nih.gov This strategy can be applied to 1-bromo analogues to generate highly functionalized derivatives. nih.gov

SubstrateReagentConditionsProduct TypeYield RangeRef
3-formyl-1-aryl-9H-pyrido[3,4-b]indolesAcrylonitrile, AcrylatesDABCO, neatC-3 substituted MBH adducts27-72% nih.gov

Substitution at C-6 and C-7: Introducing substituents at the C-6 and C-7 positions is typically accomplished by using a pre-functionalized tryptamine in a ring-forming reaction like the Pictet-Spengler synthesis. Marine alkaloids such as Eudistomins, which often feature bromine atoms at C-6 or C-7, are synthesized from the corresponding bromo-substituted tryptamines. nih.gov For example, the synthesis of (6-Bromo-9H-pyrido[3,4-b]indol-1-yl)(4-methoxyphenyl)methanone is achieved from a 5-bromotryptamine (B1198134) precursor. nih.gov This highlights that diversification at these positions is planned from the start of the synthetic sequence.

ProductKey PrecursorSynthesis MethodRef
(6-Bromo-9H-pyrido[3,4-b]indol-1-yl)(4-methoxyphenyl)methanone5-BromotryptamineAcid-catalyzed Pictet-Spengler nih.gov
(7-Bromo-9H-pyrido[3,4-b]indol-1-yl)(3,5-dibromo-4-methoxyphenyl)methanone6-BromotryptamineAcid-catalyzed Pictet-Spengler nih.gov
6-Bromo-1-(trifluoromethyl)-9H-pyrido[3,4-b]indole2-(5-Bromo-1H-indol-3-yl)ethan-1-isocyanideRadical-initiated annulation acs.org

Introduction of Diverse Chemical Moieties (e.g., aryl, heteroaryl, quinazolinone, ferrocene (B1249389), thiophene)

The strategic introduction of diverse chemical moieties onto the this compound scaffold is a key strategy for modifying its physicochemical and biological properties. This has been achieved through various synthetic transformations, including cross-coupling reactions and multicomponent reactions.

Aryl and heteroaryl groups have been successfully introduced at various positions of the pyrido[3,4-b]indole core. For instance, the synthesis of 1-aryl substituted 9H-pyrido[3,4-b]indoles can be achieved through the cyclization of tryptamine with substituted benzaldehydes. cdnsciencepub.com The Pictet-Spengler reaction, followed by oxidation, is a common method for introducing aryl and heteroaryl groups at the C1 position. nih.gov Microwave-assisted one-pot coupling conditions have also been employed for this purpose. nih.gov Research has shown that substitutions with bicyclic aryl or heteroaryl groups like naphthalene, quinoline, isoquinoline, and quinoxaline (B1680401) at the C1-position have been a major focus. nih.gov Furthermore, 8-aryl-substituted and 8-heteroaryl-substituted 9H-pyrido[3,4-b]indoles have been synthesized and investigated for their potential in stimulating chondrogenesis. google.com The Suzuki-Miyaura coupling is a valuable tool for introducing aryl and heteroaryl groups at position 7 of the pyrido[3,4-b]indole scaffold. vulcanchem.com

The fusion of a quinazolinone ring to the pyrido[3,4-b]indole core has been explored to generate novel heterocyclic systems. One approach involves the palladium-catalyzed intramolecular oxidative arene-olefin coupling of a bromo-substituted precursor, which can be further transformed into a fused tetracyclic indoloquinazoline. acs.org

The incorporation of organometallic fragments, such as ferrocene, has also been investigated. While direct studies on ferrocene derivatives of this compound are not extensively detailed, the synthesis of ferrocenylquinolines from related starting materials suggests the feasibility of such modifications. researchgate.net Ferrocene can be incorporated into organic compounds to impart unique structural and electronic properties. researchgate.net

Thiophene (B33073) moieties have been incorporated into the pyrido[3,4-b]indole structure. For example, a series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives has been synthesized and evaluated. nih.gov Additionally, the synthesis of compounds such as cis-2,3,6,7,12,12a-hexahydro-6-(5-bromo-2-thienyl)-2-methyl-pyrazino[2',1':6,1]pyrido[3,4-b]indole-1,4-dione highlights the introduction of substituted thiophene rings. google.com

Below is a table summarizing the introduction of various moieties onto the pyrido[3,4-b]indole core.

MoietyPosition of IntroductionSynthetic Method
Aryl/HeteroarylC1Pictet-Spengler reaction, Microwave-assisted coupling
Aryl/HeteroarylC7Suzuki-Miyaura coupling
Aryl/HeteroarylC8Transition metal-catalyzed C-H bond functionalizations
QuinazolinoneFused to the corePd-catalyzed intramolecular oxidative arene-olefin coupling
ThiopheneC1Pictet-Spengler reaction

Dimerization and Conjugation Strategies

Dimerization and conjugation strategies represent advanced methods for expanding the chemical space of this compound analogues, often leading to compounds with enhanced or novel biological activities.

Dimerization of pyrido[3,4-b]indole units can occur through various linkages. One notable example is the formation of a C9-C9' biaryl axis. A crucial late-stage thallium(III)-mediated intermolecular oxidative dehydrodimerization has been employed for this purpose in the synthesis of dimeric indole alkaloids. nih.gov This method allows for the stereocontrolled coupling of two monomeric units. nih.gov The dimerization of small molecules has been noted as a strategy to significantly increase their biological activity. researchgate.net

Conjugation involves linking the pyrido[3,4-b]indole scaffold to other molecules or functional groups to modulate its properties. This can include conjugation with monoclonal antibodies for targeted therapies or encapsulation in lipid nanoparticles to improve bioavailability. vulcanchem.com The pyrido[3,4-b]indole core itself can be part of a larger conjugated system. For instance, indolo[2,3-b]quinoxaline derivatives, which contain a related structural motif, exhibit intramolecular charge transfer transitions, indicating electronic conjugation between different parts of the molecule. ias.ac.in

The following table outlines key strategies for dimerization and conjugation.

StrategyLinkage/MethodPurpose
DimerizationC9-C9' biaryl bondCreation of dimeric alkaloids with enhanced activity
DimerizationOxidative dehydrodimerizationStereocontrolled formation of biaryl axis
ConjugationAttachment to monoclonal antibodiesTargeted drug delivery
ConjugationEncapsulation in lipid nanoparticlesEnhanced bioavailability

Skeletal Diversification Approaches

Skeletal diversification of the this compound framework involves modifications that alter the core ring system, leading to novel heterocyclic structures with potentially unique properties.

One approach to skeletal diversification is through ring expansion. For example, the Pictet-Spengler reaction followed by a skeletal rearrangement of an aziridine (B145994) ring can lead to the formation of a seven-membered azepino[4,5-b]indole ring system. nycu.edu.tw This strategy has been used to synthesize oxo, thio, and seleno hydantoin (B18101) fused tetrahydroazepino[4,5-b]indoles. nycu.edu.tw

Another method involves the fusion of additional heterocyclic rings. The reaction of tetrahydro-1H-pyrido[3,4-b]indole with isocyanate and isothiocyanate can yield compounds fused with hydantoin and thiohydantoin rings, respectively. mdpi.com Furthermore, a four-component Ugi reaction followed by cyclization can be used to construct highly functionalized β-carbolinones and indolo-pyrazinones. rsc.org This multicomponent reaction approach allows for the rapid assembly of complex molecular scaffolds. rsc.org

The modification of the pyridine ring within the pyrido[3,4-b]indole system is another diversification strategy. For instance, the transformation of a pyridone moiety into a 1-bromo derivative using POBr₃ has been reported. mdpi.com This bromo derivative can then undergo further reactions, such as chemoselective palladium-catalyzed cross-coupling. mdpi.com

These approaches are summarized in the table below.

ApproachMethodResulting Scaffold
Ring ExpansionPictet-Spengler reaction followed by skeletal rearrangementAzepino[4,5-b]indole
Ring FusionReaction with isocyanates/isothiocyanatesHydantoin/Thiohydantoin-fused systems
Multicomponent ReactionUgi-4CR followed by cyclizationβ-carbolinones and indolo-pyrazinones
Pyridine Ring ModificationTreatment with POBr₃1-Bromo derivative for further functionalization

Structure Activity Relationship Sar Studies for 1 Bromo 9h Pyrido 3,4 B Indole Derivatives

Impact of Halogenation (Bromine) at the 1-Position on Biological Activity

The introduction of a bromine atom at the C-1 position of the 9H-pyrido[3,4-b]indole scaffold significantly influences the molecule's biological profile. While direct studies on 1-bromo derivatives are limited in the provided results, the impact of halogenation, in general, can be inferred from related compounds. For instance, in a series of 1-aryl-β-carbolines, the presence and position of halogens on the aryl ring at C-1 are crucial for activity.

Research on other positions, such as the C-3 substituted pyrido[3,4-b]indole derivatives, has shown that halogen-substituted phenyl groups can enhance certain properties. Specifically, derivatives with an o-bromophenyl substituent at the R1 position were found to be the most fluorescent. beilstein-journals.org This suggests that the electronic and steric properties of bromine can modulate the molecule's interaction with its biological targets. Further investigation is needed to fully elucidate the specific contributions of a bromine atom at the 1-position.

Influence of Substituents at the 1-Position on Therapeutic Potential

The substituent at the 1-position of the 9H-pyrido[3,4-b]indole ring system is a key determinant of therapeutic potential, influencing activities such as anticancer, antifilarial, and anti-leishmanial effects.

In the context of antifilarial agents, the presence of an aryl substituent at the 1-position, particularly when combined with a carbomethoxy group at position 3, has been shown to enhance activity. nih.govnih.govacs.org For example, methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate demonstrated high adulticidal activity against Acanthoeilonema viteae. nih.govnih.govacs.org Similarly, a 1-(4-chlorophenyl) group contributed to high microfilaricidal action in a related tetrahydro-β-carboline derivative. nih.govnih.govacs.org

For anticancer applications, a 1-naphthyl group at the C-1 position, especially in conjunction with a methoxy (B1213986) group at C-6, resulted in potent broad-spectrum antiproliferative activity. nih.gov The introduction of halogens, such as fluorine or bromine, on the naphthyl group at the 1-position had a minimal negative impact on activity in certain cancer cell lines. nih.gov

Furthermore, in the development of anti-leishmanial agents, a phenyl group at the 1-position is a common feature in potent compounds. aablocks.comnih.gov The nature and substitution pattern on this phenyl ring play a significant role in modulating the activity.

A summary of the influence of various substituents at the 1-position on biological activity is presented in the table below.

Substituent at 1-Position Biological Activity Reference
Aryl group (general)Enhanced antifilarial activity nih.govnih.govacs.org
1-(4-methylphenyl)High adulticidal antifilarial activity nih.govnih.govacs.org
1-(4-chlorophenyl)High microfilaricidal action nih.govnih.govacs.org
1-NaphthylPotent broad-spectrum anticancer activity nih.gov
Phenyl groupPotent anti-leishmanial activity aablocks.comnih.gov

Effects of Modifications at the N-9 Position (e.g., on reactivity, neurotoxicity)

Studies have shown that N-9 substitution can influence the reactivity of the molecule. For instance, an N-ethyl derivative of a 3-formyl-9H-pyrido[3,4-b]indole showed greater affinity for the Morita–Baylis–Hillman reaction compared to its N-unsubstituted counterpart. beilstein-journals.orgnih.govbeilstein-journals.org This suggests that alkylation at the N-9 position can alter the electronic properties of the β-carboline system, affecting its chemical transformations.

In terms of biological activity, N-9 substituents play a crucial role in modulating antitumor effects and toxicity. Research on 9-substituted β-carboline derivatives revealed that a short alkyl or benzyl (B1604629) substituent at this position could significantly increase antitumor activities. researchgate.net Conversely, an N9-methyl group was found to disrupt binding interactions with the MDM2 protein, a cancer target, by interfering with hydrogen bond formation. nih.gov

Regarding neurotoxicity, which is a concern for some β-carboline alkaloids, modifications at N-9 can be beneficial. researchgate.netmdpi.com The introduction of specific substituents at this position has been explored as a strategy to reduce the neurotoxic effects often associated with the parent compounds. researchgate.net For example, the compound with an n-butyl group at position-9 and a carboxyl group at position-3 exhibited the highest antitumor effect with the lowest acute toxicity and neurotoxicity. researchgate.net

The table below summarizes the effects of different modifications at the N-9 position.

Modification at N-9 Effect Reference
N-ethylIncreased reactivity in Morita–Baylis–Hillman reaction beilstein-journals.orgnih.govbeilstein-journals.org
Short alkyl or benzyl groupIncreased antitumor activity researchgate.net
N-methylDisrupted binding to MDM2 protein nih.gov
n-butyl (with carboxyl at C-3)High antitumor effect, low toxicity and neurotoxicity researchgate.net

Role of Substituents at Other Positions (e.g., C-3, C-6, C-7) on Activity Modulation

Substituents at positions other than C-1 and N-9, such as C-3, C-6, and C-7, play a significant role in modulating the biological activity of 9H-pyrido[3,4-b]indole derivatives.

C-3 Position: The C-3 position is a key site for modification, with various functional groups influencing the therapeutic potential. The presence of a carbomethoxy group at position 3, in combination with an aryl substituent at position 1, has been shown to enhance antifilarial activity. nih.govnih.govacs.org Reduction of this ester to a hydroxymethyl group can also yield active compounds. nih.govnih.govacs.org For anti-leishmanial activity, β-carboline derivatives with an N-alkylcarboxamide group at the 3-position have demonstrated potent effects. aablocks.com Furthermore, linking a quinazolinone moiety to the C-3 position via an amide bond has been explored for developing DNA intercalative topoisomerase I inhibitors. jscimedcentral.com

C-6 and C-7 Positions: Substitutions on the benzene (B151609) ring of the β-carboline nucleus, specifically at the C-6 and C-7 positions, are also crucial for activity. In the context of anticancer agents, a methoxy group at the C-6 position, combined with a 1-naphthyl group, resulted in the highest antiproliferative potency. nih.gov For anti-leishmanial agents, para-substitution of a methoxy group on the phenyl ring was found to be favorable. nih.gov The nature, number, and position of substituents at these positions significantly determine the structural stability and antitumor activity of harmine (B1663883) derivatives, which are methoxy-substituted β-carbolines. researchgate.net

The following table provides a summary of the effects of substituents at these other positions.

Position Substituent Effect on Biological Activity Reference
C-3CarbomethoxyEnhanced antifilarial activity nih.govnih.govacs.org
C-3N-alkylcarboxamidePotent anti-leishmanial activity aablocks.com
C-3Quinazolinone conjugateDNA intercalative topoisomerase I inhibition jscimedcentral.com
C-6MethoxyEnhanced anticancer activity nih.gov
C-6, C-7VariousModulates antitumor activity and structural stability researchgate.net

Conformational and Steric Factors in Activity Modulation

The introduction of bulky substituents can have a significant impact on activity. For instance, in a series of α-carboline derivatives, which are structurally related to β-carbolines, ortho-substituted or highly hindered phenyl residues at the C-4 position led to lower activity. nih.gov Similarly, the introduction of a tert-butyl or an ester group to the phenyl residue resulted in a total loss of activity. nih.gov This suggests that steric hindrance can prevent the molecule from fitting into the binding site of its target protein.

The planarity of the β-carboline ring system is also an important factor, particularly for compounds that act as DNA intercalators. The flat, aromatic structure allows the molecule to insert between the base pairs of DNA, leading to cytotoxic effects. Any modification that disrupts this planarity could potentially reduce its DNA intercalating ability and, consequently, its anticancer activity.

Dimerization and Hybridization Effects on SAR

Dimerization and hybridization strategies have emerged as powerful tools in the structure-activity relationship (SAR) studies of 9H-pyrido[3,4-b]indole derivatives, leading to the development of novel compounds with enhanced or altered biological activities.

Dimerization: The synthesis of dimeric β-carboline derivatives has been explored to create molecules with potentially increased binding affinity or novel mechanisms of action. For instance, a study on N-acylhydrazone bond-linked heterobivalent β-carbolines involved the creation of dimeric structures. mdpi.com These compounds, where two β-carboline units are linked, are designed to potentially interact with multiple binding sites on a target protein or to bridge two different targets.

Hybridization: The molecular hybridization approach involves combining the β-carboline scaffold with other pharmacologically active moieties to create hybrid molecules with synergistic or complementary activities. A notable example is the design of piperazinyl-β-carboline-3-carboxamide derivatives for anti-leishmanial activity. aablocks.comnih.govresearchgate.net In these hybrids, the β-carboline core is linked to a piperazine (B1678402) moiety, which is another privileged structure in medicinal chemistry known for a wide range of biological activities. aablocks.com This strategy has led to the identification of potent anti-leishmanial agents.

Another example is the conjugation of quinazolinone to the C-3 position of the β-carboline scaffold. jscimedcentral.com This hybridization aims to combine the DNA intercalating properties of the β-carboline with the biological activities of quinazolinone, resulting in potential topoisomerase I inhibitors. jscimedcentral.com

These approaches highlight the versatility of the 9H-pyrido[3,4-b]indole core in designing complex molecules with tailored therapeutic profiles.

Advanced Characterization and Computational Studies

Spectroscopic Characterization Methodologies

The structural and electronic properties of 1-Bromo-9H-pyrido[3,4-b]indole and its derivatives are elucidated through a variety of sophisticated spectroscopic techniques. These methods provide a window into the molecule's behavior at the atomic and electronic levels.

The electronic absorption and emission characteristics of β-carbolines, the class of compounds to which this compound belongs, are sensitive to their environment and structural modifications. Studies on related norharmane derivatives show that they exhibit distinct absorption bands in the UV-visible region. researchgate.net For instance, norharmane itself displays different absorption spectra for its protonated and neutral forms in aqueous solutions. researchgate.net The introduction of a bromine atom, as in this compound, is known to influence the electronic distribution in both the ground and excited states of the β-carboline ring. conicet.gov.ar

Fluorescence spectroscopy is a powerful tool for studying these compounds. Norharmane and its derivatives are known to be fluorescent. conicet.gov.arnih.gov The fluorescence properties, including quantum yields, are affected by the solvent and the presence of substituents. conicet.gov.ar For example, in nonprotic polar solvents, norharmane exhibits fluorescence from the neutral molecule, while in protic solvents like methanol, both neutral and cationic forms can fluoresce. nih.gov Phosphorescence has also been observed for some β-carbolines, indicating the population of triplet excited states. nih.gov The photophysical properties of related bromo-substituted norharmanes have been noted to be distinctive. conicet.gov.ar

A summary of typical photophysical properties for related β-carboline derivatives is presented below:

PropertyObservationReference
Absorption Spectra Shows distinct bands in the UV-visible region, influenced by pH and solvent. researchgate.net
Fluorescence Observed for both neutral and cationic forms depending on the solvent. nih.gov
Phosphorescence Detected in some derivatives, indicating the formation of triplet states. nih.gov
Substituent Effects Halogen atoms like bromine significantly alter the electronic and photophysical properties. conicet.gov.ar
Solvatochromism The absorption and emission wavelengths can shift depending on the polarity of the solvent. nih.gov

The excited state dynamics of this compound are critical to understanding its photochemical behavior. Laser flash photolysis studies on related β-carbolines have been instrumental in characterizing their triplet excited states. researchgate.net These studies measure the electronic absorption spectra of the transient triplet species, their lifetimes (τT), and the quantum yields of intersystem crossing (Φisc), which is the efficiency of transitioning from the lowest excited singlet state (S1) to the lowest triplet state (T1). researchgate.net

The presence of a heavy atom like bromine in this compound is expected to enhance the rate of intersystem crossing due to the heavy-atom effect, which promotes spin-orbit coupling. conicet.gov.ar This, in turn, can lead to higher triplet quantum yields. For some related carbolines, triplet and singlet oxygen yields have been found to be quite high, in the range of 0.31-0.40. nih.gov However, in certain substituted harmines, internal conversion (S1→S0) can be a competing deactivation pathway. conicet.gov.ar From the measured dynamic properties of the excited states, including fluorescence and phosphorescence lifetimes and quantum yields, key rate constants for radiative (kfo) and non-radiative (kic, kisc) processes can be determined. researchgate.net

Key photophysical parameters for related β-carbolines are summarized in the table below.

ParameterDescriptionSignificance
Triplet Lifetime (τT) The average time the molecule spends in the triplet excited state before deactivation.A longer lifetime increases the probability of photochemical reactions or energy transfer.
Intersystem Crossing (Φisc) The quantum yield for the transition from the singlet excited state to the triplet excited state.A higher Φisc indicates more efficient population of the triplet state, often enhanced by heavy atoms. conicet.gov.ar
Singlet Oxygen Yield The efficiency of generating singlet oxygen via energy transfer from the triplet state.Relevant for applications in photodynamic therapy and understanding photodegradation. nih.gov

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration and conformation of chiral molecules in solution. rsc.orgbruker.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com While this compound itself is achiral, VCD becomes highly relevant for its chiral derivatives or when it interacts with chiral environments.

The application of VCD to natural product chemistry has evolved to become a reliable method for unambiguous stereochemical assignment. rsc.org For complex molecules, experimental VCD spectra are typically compared with theoretically calculated spectra for different possible stereoisomers. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. The analysis often focuses on characteristic vibrational bands, such as the amide I and amide II bands in peptides. nih.gov For derivatives of this compound that possess stereogenic centers, VCD would be an invaluable tool for their stereochemical elucidation.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are indispensable for the structural characterization and for monitoring chemical reactions involving this compound. High-resolution 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. nih.govacs.org For instance, the chemical shifts (δ) and coupling constants (J) can confirm the successful synthesis and purity of the compound and its derivatives. acs.org

Modern NMR methods go beyond simple structure determination. They can be used to monitor the progress of reactions in real-time, allowing for the identification of intermediates and the elucidation of reaction mechanisms. For example, in the synthesis of derivatives, changes in the NMR spectra can track the substitution of the bromine atom or modifications at other positions on the pyrido[3,4-b]indole core. mdpi.com Techniques like 2D NMR (e.g., COSY, HSQC, HMBC) can establish through-bond and through-space connectivities, which are crucial for assigning complex structures. Furthermore, specialized NMR experiments can probe dynamic processes and intermolecular interactions.

The interaction of this compound and its parent compound, norharmane, with biomacromolecules like DNA has been investigated using a combination of spectroscopic techniques. researchgate.net UV-Vis absorption spectroscopy can reveal the formation of a complex between the molecule and DNA. Typically, a bathochromic (red) shift and hypochromism (decreased absorbance) in the UV-Vis spectrum of the compound upon addition of DNA are indicative of an intercalative binding mode. researchgate.net

Fluorescence spectroscopy is particularly sensitive to the local environment of the fluorophore. The binding of a fluorescent molecule like a norharmane derivative to DNA can lead to changes in its fluorescence intensity (quenching or enhancement) and lifetime. researchgate.netnih.gov These changes can be used to determine binding constants and to elucidate the binding mechanism. researchgate.net

Circular Dichroism (CD) spectroscopy is used to study changes in the secondary structure of DNA upon binding of a small molecule. It can also detect induced CD signals in the absorption region of the achiral ligand, which provides further evidence of binding. For some β-carboline derivatives, DNA binding activity has been reported. nih.gov Studies on norharmane's interaction with 2'-deoxynucleotides have shown that the interaction is pH-dependent and can be characterized by UV-Vis and fluorescence spectroscopy. researchgate.net

A summary of spectroscopic changes upon DNA interaction is given below:

TechniqueObservationInterpretationReference
UV-Vis Spectroscopy Bathochromic shift and hypochromism.Intercalation or groove binding. researchgate.net
Fluorescence Quenching or enhancement of emission intensity, changes in fluorescence lifetime.Formation of a molecule-DNA complex, static or dynamic quenching mechanisms. researchgate.netnih.gov
Circular Dichroism Changes in the DNA CD signal, appearance of induced CD for the bound ligand.Alteration of DNA conformation upon binding, and direct evidence of interaction. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) for Chemical Reaction Path Recognition and Nodal Region Dislocation

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for understanding the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. dergipark.org.trnih.gov These methods allow for the calculation of various molecular properties that can be correlated with experimental findings.

Computational studies on related β-carboline systems have been used to:

Predict Chemical Reactivity: By calculating quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE = ELUMO - EHOMO), chemical potential, and hardness, the reactivity of different derivatives can be predicted. dergipark.org.tr A smaller energy gap generally implies higher reactivity.

Elucidate Spectroscopic Properties: TD-DFT calculations can predict the electronic absorption spectra, helping to assign experimental absorption bands to specific electronic transitions (e.g., HOMO→LUMO). nih.gov These calculations can also provide insights into the nature of excited states (e.g., charge-transfer character).

Model Molecular Interactions: Computational docking and molecular dynamics simulations can be used to model the interaction of these molecules with biological targets like enzymes or DNA. mdpi.com These models can predict binding modes and affinities, guiding the design of new derivatives with enhanced biological activity.

Support VCD Analysis: As mentioned earlier, theoretical calculations of VCD spectra are essential for the interpretation of experimental data and the assignment of absolute configurations. rsc.org

For example, DFT calculations on substituted β-carboline-3-carboxylates have shown how different substituents at the C1 position affect the energy gap and, consequently, the chemical reactivity of the molecule. dergipark.org.tr These theoretical approaches provide a framework for understanding structure-property relationships and for the rational design of new compounds based on the this compound scaffold.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a ligand to a protein or DNA target. These studies provide insights into the molecular interactions that govern biological activity, aiding in the rational design of more potent and selective compounds.

Protein-Ligand Interactions:

Derivatives of this compound have been the subject of numerous docking studies to explore their interactions with various protein targets. For instance, novel pyrido[3,4-b]indoles have been investigated as potential anticancer agents by targeting the MDM2 protein. nih.gov Docking studies suggested that a 6-methoxy derivative could form a hydrogen bond with Tyr106 and engage in hydrophobic interactions with Val93, Leu54, and Ile99, as well as pi-pi stacking interactions with Tyr100 and His96. nih.gov The presence of the N9 hydrogen was found to be important for these binding interactions. nih.gov

In the context of Alzheimer's disease, docking studies of harmine (B1663883), a related β-carboline, into the DYRK1A kinase have shown key interactions involving the N-2 nitrogen and a 7-methoxy group. mdpi.com The N-9 hydrogen of harmine forms a water-bridged hydrogen bond to Asn181 within the binding pocket of MAO-A. mdpi.com Alkylation at the N-9 position disrupts this crucial hydrogen bond network, which can be exploited to enhance selectivity for DYRK1A over MAO-A. mdpi.com

Furthermore, molecular docking has been employed to study the interaction of 1,3-disubstituted-9H-pyrido[3,4-b]indole derivatives with filarial proteins, demonstrating their potential as antifilarial compounds. researchgate.net These studies highlight that the stability of the ligand-protein complex is primarily due to hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

DNA Binding Mechanisms:

The planar aromatic structure of the pyrido[3,4-b]indole system makes it a prime candidate for DNA intercalation. researchgate.net Docking studies have been utilized to investigate the binding of Ru(II) complexes containing modified pyrido[3,4-b]indole ligands to DNA. researchgate.net These studies, in conjunction with experimental data, suggest an intercalative binding mode where the aromatic ligand inserts between the DNA base pairs. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and biological activity.

Electrostatic Potential Mapping:

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.netwuxiapptec.com For derivatives of 9H-pyrido[3,4-b]indole, MEP diagrams can illustrate the reactive sites and help predict how the molecule will interact with a biological target. researchgate.net For example, calculations on harmine have shown an electropositive potential around the N-9 position, which is significant for its binding characteristics. mdpi.com

Energy State Calculations:

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial quantum chemical parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and bioactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can more easily interact with a receptor site. researchgate.netresearchgate.net Studies on 1,3-disubstituted-9H-pyrido[3,4-b]indole derivatives have shown a correlation between a lower HOMO-LUMO energy gap and higher bioactivity. researchgate.net

Conformational Analysis and Barriers to Rotation

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Conformational analysis helps to understand the molecule's flexibility and the energy barriers associated with rotations around specific bonds.

Atropisomerism:

Atropisomers are stereoisomers that arise from hindered rotation around a single bond. wuxibiology.com This phenomenon is particularly relevant for biaryl systems, which can be present in derivatives of this compound. The stability of atropisomers is determined by the rotational energy barrier. wuxibiology.com Atropisomers are classified based on this barrier, with Class 1 having low barriers and fast interconversion, while Class 3 has high barriers and are configurationally stable. wuxibiology.comacademie-sciences.fr

For example, a pyrido[3,4-b]indole 2-oxide derivative was found to have a rotational barrier of 30.6 kcal mol−1, making it a stable atropisomeric scaffold. nih.gov In another study, the stability of axially chiral 4-aryl α-carbolines, which are isomers of pyrido[3,4-b]indoles, was investigated, and no racemization was observed even at high temperatures, indicating high rotational stability. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This allows for the prediction of the activity of new, unsynthesized compounds.

QSAR studies on β-carboline derivatives have been performed to develop models for their antitumor activity. researchgate.net These models use various molecular descriptors to correlate with the observed biological activity, providing insights into the key structural features required for potency. researchgate.net For instance, a 3D-QSAR analysis of β-carboline derivatives as antitumor agents resulted in a highly predictive model. researchgate.net

In Silico Screening and Molecular Target Prediction

In silico screening involves the use of computational methods to screen large libraries of compounds against a biological target to identify potential hits. beilstein-journals.org This approach can significantly accelerate the drug discovery process.

Both structure-based and ligand-based strategies are employed for in silico screening. beilstein-journals.org Structure-based methods involve docking compounds into the binding site of a target protein, while ligand-based methods compare the structural similarity of a query compound to a collection of known bioactive molecules. beilstein-journals.org A library of tetrahydro-β-carboline-containing compounds was screened in silico to predict potential protein targets, identifying histone deacetylase 4, endothelial nitric oxide synthase, 5-hydroxytryptamine receptor 6, and mitogen-activated protein kinase 1 as potential targets. beilstein-journals.org

Future Research Directions and Therapeutic Implications

Design and Synthesis of Novel 1-Bromo-9H-pyrido[3,4-b]indole Derivatives with Enhanced Potency and Selectivity

Future research will undoubtedly focus on the rational design and synthesis of novel derivatives of this compound to enhance their potency and selectivity for specific biological targets. The β-carboline scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. nih.govacs.orgresearchgate.net The introduction of a bromine atom can favorably alter drug-target interactions, potentially increasing therapeutic activity. ump.edu.pl

Key strategies for designing new derivatives include:

Substitution at various positions: Modifications at the C1, C3, C6, and N9 positions of the pyrido[3,4-b]indole core have been shown to significantly impact biological activity. nih.gov For instance, the introduction of aryl or heteroaryl groups at these positions can be achieved through methods like the Pictet-Spengler reaction followed by oxidation. nih.gov

Bioisosteric replacement: Replacing the bromine atom with other halogens or functional groups can help to fine-tune the electronic and steric properties of the molecule, leading to improved binding affinity and selectivity.

Hybrid molecule synthesis: Combining the 1-bromo-β-carboline scaffold with other pharmacophores can lead to the development of hybrid molecules with dual or multiple modes of action. For example, β-carboline-triazole hybrids have shown promise as potent inhibitors of multiple targets. researchgate.net

The following table summarizes various synthetic approaches that can be adapted for creating derivatives of this compound.

Synthetic StrategyDescriptionKey IntermediatesPotential for Diversification
Pictet-Spengler Reaction Condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by cyclization. mdpi.comnih.govTryptamine derivatives, aldehydes/ketonesHigh, allows for wide variation at the C1 position.
Palladium-Catalyzed Cross-Coupling Reactions like Suzuki coupling can be used to introduce aryl or heteroaryl groups. acs.orgljmu.ac.ukBromo-β-carbolines, boronic acids/estersHigh, enables the introduction of a diverse range of substituents.
One-Pot Syntheses Development of efficient one-pot reactions, such as the conversion of tryptophan and amino acids into substituted β-carbolines. mdpi.comTryptophan, various amino acidsModerate, offers a streamlined approach to certain derivatives.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction times and improve yields for various synthetic steps. nih.govnih.govVarious β-carboline precursorsHigh, can be applied to many different reaction types.

Identification and Validation of New Molecular Targets

While β-carbolines are known to interact with a range of targets, including DNA, various kinases, and receptors in the central nervous system, the specific molecular targets of this compound are not yet fully elucidated. acs.orgresearchgate.net Future research should aim to identify and validate new molecular targets to better understand its mechanism of action and therapeutic potential.

Potential areas of investigation include:

Kinase Inhibition: Many β-carboline derivatives exhibit inhibitory activity against kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and Polo-like kinase 1 (PLK-1). crimsonpublishers.comresearchgate.net Screening 1-bromo-β-carboline derivatives against a panel of kinases could reveal novel anticancer targets.

Epigenetic Targets: Bromodomains and BET proteins are emerging as important targets in cancer therapy. rsc.org Investigating the interaction of 1-bromo-β-carbolines with these epigenetic readers could open new avenues for cancer treatment.

Neurotransmitter Receptors: β-carbolines are known to bind to various receptors in the central nervous system, including serotonin (B10506) and benzodiazepine (B76468) receptors. acs.orgnih.gov Further studies could explore the affinity of 1-bromo derivatives for these and other neuronal targets, which could have implications for treating neuropsychiatric disorders. nih.gov

Parasitic Enzymes: The indole (B1671886) nucleus is a promising scaffold for developing drugs against parasitic diseases like malaria and leishmaniasis. semanticscholar.org Investigating the effect of 1-bromo-β-carbolines on essential parasitic enzymes could lead to new antiparasitic agents.

Development of Multi-target Directed Ligands

The multifactorial nature of complex diseases like cancer and Alzheimer's disease has spurred interest in the development of multi-target-directed ligands (MTDLs). researchgate.netresearchgate.net The β-carboline scaffold is well-suited for this approach due to its ability to interact with multiple biological targets. researchgate.net

Future efforts in this area could involve:

Designing dual inhibitors: Creating single molecules that can inhibit two or more key targets simultaneously. For example, β-carboline derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and glycogen (B147801) synthase kinase-3β (GSK-3β) for Alzheimer's disease therapy. researchgate.net Another approach could be to develop dual inhibitors of ryanodine (B192298) receptors and acetylcholinesterases. medscape.com

Combining pharmacophores: Hybrid molecules can be created by linking the 1-bromo-β-carboline scaffold to other known pharmacophores. This strategy has been successfully employed to create multi-target agents with improved efficacy. researchgate.net

Polypharmacology studies: Systematically evaluating the activity of 1-bromo-β-carboline derivatives against a wide range of targets to identify compounds with a desirable polypharmacological profile.

Exploration of this compound Analogues in Emerging Disease Areas

The broad spectrum of biological activities exhibited by β-carbolines suggests that this compound and its analogues could have therapeutic potential in a variety of emerging disease areas. nih.govrjptonline.org

Promising areas for future exploration include:

Antiviral Applications: β-carboline derivatives have shown activity against a range of viruses, including HIV and poliovirus. mdpi.comconicet.gov.ar The emergence of new viral threats underscores the need for novel antiviral agents, and 1-bromo-β-carbolines represent a potential source of such compounds.

Neurodegenerative Diseases: Beyond Alzheimer's, the neuroprotective and neuromodulatory properties of β-carbolines could be harnessed to treat other neurodegenerative conditions like Parkinson's disease. nih.govnih.gov

Inflammatory Disorders: Some β-carboline derivatives have demonstrated anti-inflammatory properties. mdpi.com Further investigation into the effects of 1-bromo-β-carbolines on inflammatory pathways could lead to new treatments for chronic inflammatory diseases.

Metabolic Disorders: There is emerging evidence that certain pyrido[3,4-b]indole derivatives may have applications in treating metabolic disorders like type 2 diabetes by influencing insulin (B600854) secretion. google.com

Integration of Advanced Synthetic Methodologies with Computational Drug Design

The synergy between advanced synthetic methodologies and computational drug design will be crucial for accelerating the discovery and optimization of this compound-based therapeutics.

Key aspects of this integrated approach include:

Computational Modeling: Using computational tools to predict the binding of 1-bromo-β-carboline derivatives to specific targets, such as MDM2 in cancer, can guide the synthesis of more potent and selective compounds. nih.gov

Structure-Activity Relationship (SAR) Studies: Integrating experimental data with computational models to build robust SAR models. This will allow for a more rational design of new analogues with improved properties. nih.gov

Development of Novel Synthetic Routes: The development of more efficient and versatile synthetic methods, such as novel one-pot reactions and advanced catalytic systems, will facilitate the rapid synthesis of diverse libraries of 1-bromo-β-carboline derivatives for biological screening. ljmu.ac.ukmdpi.com The use of innovative techniques like electrocyclic cyclization of 3-nitrovinylindoles also presents a promising avenue for synthesizing the β-carboline core. mdpi.com

The table below highlights the potential of integrating these approaches.

Integrated ApproachDescriptionExpected Outcome
Computational Screening and Synthesis In silico screening of virtual libraries of 1-bromo-β-carboline derivatives against specific targets, followed by the synthesis and testing of the most promising candidates.Rapid identification of lead compounds with a higher probability of success.
SAR-Guided Optimization Iterative cycle of designing, synthesizing, and testing new analogues based on insights from SAR and computational modeling.Optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
Methodology-Driven Library Synthesis Utilizing advanced synthetic methods to efficiently generate large and diverse libraries of 1-bromo-β-carboline derivatives for high-throughput screening.Discovery of novel hits and expansion of the known chemical space for this scaffold.

Q & A

Q. How does prolonged storage affect the stability of this compound?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Degradation products (e.g., debrominated β-carboline) are identified via LC-MS. Store under argon with desiccants to minimize hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.